2-(3-Chlorophenoxy)-5-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86456-12-4 |
|---|---|
Molecular Formula |
C14H11ClO4 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO4/c1-18-10-5-6-13(12(8-10)14(16)17)19-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
AZJRYKURJOTBCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chlorophenoxy 5 Methoxybenzoic Acid and Analogues
Strategies for Phenoxy-Benzoic Acid Ether Linkage Formation
The creation of the diaryl ether bond is a pivotal step in the synthesis of 2-(3-chlorophenoxy)-5-methoxybenzoic acid. This linkage is most commonly achieved through variations of etherification reactions.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including diaryl ethers. gordon.edufrancis-press.comfrancis-press.comlearncbse.inmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing phenoxy-benzoic acids, this would typically involve the reaction of a phenoxide with a halogenated benzoic acid derivative. The reaction is generally facilitated by a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. gordon.edu
For instance, the synthesis of 4-methylphenoxyacetic acid utilizes 4-methylphenol, which is treated with sodium hydroxide (B78521) to form the corresponding phenoxide. This is then reacted with chloroacetic acid. gordon.edu The reaction is often heated to facilitate the substitution. gordon.edu The choice of solvent is also crucial, with non-protonic solvents like DMSO, DMF, benzene (B151609), or toluene (B28343) often being employed under anhydrous conditions. francis-press.com The reactivity of the halide in the Williamson synthesis follows the trend I > Br > Cl. francis-press.com
However, the classic Williamson synthesis can be limited, especially when dealing with unactivated aryl halides. To overcome these limitations, modern variations often employ metal catalysts.
Alternative Etherification Protocols
Ullmann Condensation: A significant alternative for forming diaryl ether linkages is the Ullmann condensation. mdpi.comwikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org
Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. For example, copper(I) iodide (CuI) with ligands like N,N-dimethylglycine can promote the diaryl ether synthesis at lower temperatures, such as 90°C. organic-chemistry.org The reaction mechanism is believed to involve the in situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide in the Ullmann condensation follows the trend I > Br > Cl. researchgate.netcdnsciencepub.com
Buchwald-Hartwig and Chan-Lam Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation, providing another powerful method for diaryl ether synthesis. organic-chemistry.org This reaction has seen significant improvements, allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.org Similarly, the Chan-Lam cross-coupling reaction utilizes copper catalysts to couple arylboronic acids with phenols, offering a mild and often ligand-free approach to diaryl ethers. organic-chemistry.orgrsc.org
Other Methods: Decarbonylative etherification of aromatic esters using palladium or nickel catalysts presents a novel route to diaryl ethers. researchgate.net Additionally, direct coupling of phenols with electron-deficient aryl halides via SNAr reactions can be achieved, sometimes accelerated by microwave irradiation. organic-chemistry.org
Functional Group Transformations and Aromatic Substitutions
The synthesis of this compound also necessitates specific modifications to the aromatic rings, including the introduction of chloro, methoxy (B1213986), and carboxylic acid functionalities.
Halogenation Techniques for Aromatic Chlorination
The introduction of a chlorine atom onto an aromatic ring is a key step. Electrophilic aromatic substitution is the most common method for this transformation. masterorganicchemistry.comwikipedia.org
Direct Chlorination: Benzene and its derivatives can be chlorinated using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). masterorganicchemistry.comyoutube.com The catalyst activates the chlorine, making it a more potent electrophile. masterorganicchemistry.com The reaction proceeds through the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. youtube.com
For more reactive aromatic compounds like phenols, chlorination can sometimes proceed without a catalyst. wikipedia.org Other chlorinating agents include thionyl chloride and sulfuryl chloride, which can be used for specific applications, such as converting carboxylic acids or alcohols to their corresponding chlorides. ganeshremedies.com A method for the synthesis of 2-methoxy-5-chlorobenzoic acid involves the chlorination of 2-methoxybenzoic acid in carbon tetrachloride with chlorine gas in the presence of iodine. google.com
Methoxy Group Introduction Methodologies
The methoxy group (–OCH3) is an important functional group in the target molecule. It is typically introduced onto an aromatic ring through the methylation of a hydroxyl group or via nucleophilic substitution. wikipedia.org
Methylation of Phenols: A common strategy is the methylation of a corresponding phenol. This can be achieved using methylating agents like methyl iodide (CH3I) in the presence of a base. brainly.com The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the methyl iodide in a Williamson-type reaction. wikipedia.org
Nucleophilic Aromatic Substitution: In some cases, a methoxy group can be introduced by the nucleophilic displacement of a leaving group, such as a halide, on the aromatic ring by a methoxide (B1231860) source. However, this generally requires the aromatic ring to be activated towards nucleophilic attack, for instance, by the presence of electron-withdrawing groups. libretexts.org
Carboxylic Acid Formation and Derivatization
The carboxylic acid group is a defining feature of the target molecule. It can be introduced through various methods, including the oxidation of a methyl group or by direct carboxylation.
Oxidation of Toluene Derivatives: A common industrial method for producing benzoic acid is the oxidation of toluene using an oxygen-containing gas, such as air, in the presence of a heavy metal oxidation catalyst like cobalt octoate. google.comresearchgate.net This reaction is typically carried out at elevated temperatures. google.com For laboratory-scale syntheses, stronger oxidizing agents like potassium permanganate (B83412) can be used to oxidize a methyl group on an aromatic ring to a carboxylic acid. youtube.com The reaction often involves heating the toluene derivative with potassium permanganate in an aqueous solution, followed by acidification to precipitate the benzoic acid. youtube.com
Direct Carboxylation: More recent methods focus on the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO2) as the carboxylating agent. chemistryviews.orgnih.gov These methods are attractive from a green chemistry perspective. nih.govscirp.org Various catalytic systems, including those based on palladium or combined Brønsted bases, have been developed to facilitate this transformation. chemistryviews.orgrsc.org Enzymatic methods for C-H carboxylation using CO2 are also being explored. manchester.ac.uk
Multi-Step Synthesis Pathways and Optimization
The synthesis of this compound is typically achieved through a multi-step process that hinges on the formation of a diaryl ether bond. This is most commonly accomplished via a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation.
Route Design and Precursor Selection
The primary synthetic route involves the coupling of a phenol and an aryl halide. For the target molecule, the logical precursors are 3-chlorophenol (B135607) and a benzoic acid derivative with a leaving group at the 2-position. 2-Bromo-5-methoxybenzoic acid is a commonly utilized precursor due to the reactivity of the bromine atom in copper-catalyzed reactions. sigmaaldrich.combldpharm.com
The general synthetic pathway is designed as follows:
Step 1: Ullmann Condensation. 3-chlorophenol is reacted with 2-bromo-5-methoxybenzoic acid in the presence of a copper catalyst and a base. The copper catalyst facilitates the coupling between the phenolic oxygen and the carbon of the aryl bromide, displacing the bromine and forming the C-O ether bond.
Step 2: Workup and Isolation. After the reaction, the product is isolated through an acid-base extraction procedure to separate it from unreacted starting materials and catalyst residues.
The selection of precursors is critical and allows for the synthesis of various analogues by modifying either the phenol or the benzoic acid component.
| Precursor Class | Example for Target Compound | Example for Analogues |
| Phenol | 3-chlorophenol | 4-chlorophenol, 3-methylphenol, etc. |
| Halobenzoic Acid | 2-Bromo-5-methoxybenzoic acid sigmaaldrich.com | 2-Iodo-5-methoxybenzoic acid, 2-bromo-4-methoxybenzoic acid, etc. |
This table illustrates the precursor selection for the synthesis of the title compound and related analogues.
Reaction Condition Optimization for Yield and Selectivity
Optimizing reaction conditions for the Ullmann condensation is crucial for maximizing the yield and selectivity of this compound. Key parameters include the choice of catalyst, base, solvent, and temperature.
Catalyst: While traditional Ullmann reactions used copper powder or copper(I) salts like CuI or CuBr, modern methods often employ specialized, more soluble copper(I) catalysts such as bromotris(triphenylphosphine)copper(I) [Cu(PPh₃)₃Br], which can lead to higher yields under milder conditions. umass.edu
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) is often highly effective, though potassium carbonate (K₂CO₃) is also used. umass.edu
Solvent: High-boiling polar aprotic solvents are typically used to ensure the reactants remain dissolved and to facilitate the reaction, which often requires elevated temperatures. Common choices include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). umass.edu
Temperature: The reaction temperature is a critical factor. It must be high enough to overcome the activation energy of the C-O bond formation but not so high as to cause decomposition of reactants or products. Temperatures typically range from 100 to 200 °C.
| Parameter | Condition | Rationale / Impact on Yield & Selectivity |
| Catalyst | Cu(I) salts (e.g., CuI, CuBr), Cu(PPh₃)₃Br umass.edu | The catalyst is essential for the coupling. The choice of ligand on the copper can influence its solubility and reactivity, impacting yield. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The base deprotonates the phenol. Base strength can affect the rate of reaction and the formation of byproducts. Cs₂CO₃ is often superior for difficult couplings. umass.edu |
| Solvent | NMP, DMF, Pyridine | The solvent's polarity and boiling point are crucial. It must solubilize the reactants and withstand high temperatures. NMP is often effective for these types of couplings. umass.edu |
| Temperature | 100-200 °C | Higher temperatures generally increase the reaction rate. Optimization is needed to balance reaction speed against potential thermal degradation and side reactions. |
This interactive table outlines the key parameters and their effects on the synthesis of diaryl ethers via Ullmann condensation.
Purification and Characterization Techniques in Synthetic Studies
Following the synthesis, a multi-step purification and characterization process is employed to isolate the pure this compound and verify its molecular structure.
Chromatographic and Extraction Separation Methods
The primary method for purifying the target compound relies on its acidic nature. A chemically active liquid-liquid extraction is highly effective for separating the carboxylic acid product from neutral or basic impurities. pitt.eduupenn.edu
The typical extraction protocol is as follows:
The crude reaction mixture is dissolved in an immiscible organic solvent, such as diethyl ether. pitt.edu
The organic solution is washed with an aqueous base, like sodium hydroxide or sodium bicarbonate solution. This converts the acidic product into its water-soluble sodium carboxylate salt, which partitions into the aqueous layer. upenn.eduscribd.com
The layers are separated. The organic layer, containing neutral unreacted materials or byproducts, is discarded.
The aqueous layer is then acidified with a strong acid, such as hydrochloric acid (HCl), to a low pH. pitt.eduscribd.com This protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution.
The solid product is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to remove any remaining impurities. scribd.com
For separating mixtures that are difficult to resolve by extraction, or for analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is used. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often containing a small amount of trifluoroacetic acid to ensure the carboxylic acid remains protonated) is a standard method.
Spectroscopic Elucidation of Molecular Structure
Once purified, the identity and structure of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of the atoms.
| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale / Notes |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | Acidic protons are highly deshielded and often exchange, leading to a broad signal. |
| Aromatic Protons (Ar-H) | 6.8 - 8.0 | Multiplets (m) | Seven protons on two different aromatic rings would produce a complex series of doublets, triplets, and doublet of doublets, depending on their coupling. |
| Methoxy Group (-OCH₃) | 3.8 - 4.0 | Singlet (s) | Methoxy protons are shielded relative to aromatic protons and appear as a sharp singlet as they have no adjacent protons to couple with. This is consistent with related methoxybenzoic acids. chemicalbook.com |
This table presents the predicted ¹H NMR signals for this compound based on established values for its functional groups.
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable in synthetic studies. researchgate.net
Mass Spectrometry
Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of newly synthesized compounds. In the analysis of this compound and its analogues, mass spectrometry provides essential information regarding the molecular weight and the fragmentation pattern, which helps to confirm the compound's identity.
The electron ionization (EI) mass spectrum of benzoic acid derivatives typically shows a distinct molecular ion peak (M+), which corresponds to the molecular weight of the compound. For instance, the mass spectrum of benzoic acid itself displays a molecular ion peak at an m/z of 122. docbrown.info The fragmentation of these molecules under EI conditions often leads to the formation of characteristic ions. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH) to form the [M-OH]+ ion, followed by the loss of a carbon monoxide (CO) molecule to yield the phenyl cation [C6H5]+. docbrown.info
In the case of methoxybenzoic acid isomers, such as 2-methoxybenzoic acid and 3-methoxybenzoic acid, the mass spectra also present clear molecular ion peaks. nih.govnist.gov The fragmentation patterns of these isomers can be complex, often involving the loss of the methoxy group (•OCH3) or the carboxyl group (•COOH). For example, the fragmentation of methoxybenzoic acid can proceed through decarboxylation. researchgate.net
For the target molecule, this compound, the mass spectrum is expected to exhibit a molecular ion peak corresponding to its molecular formula, C14H11ClO4. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak.
Key expected fragmentation patterns for this compound would likely involve the cleavage of the ether bond and the loss of substituents from the aromatic rings.
Expected Mass Spectrometry Fragmentation Data for this compound:
| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |
| [M]+ | [C14H11ClO4]+ | 278/280 |
| [M-COOH]+ | [C13H11ClO2]+ | 233/235 |
| [M-OCH3]+ | [C13H8ClO3]+ | 247/249 |
| [C7H6O3]+ | 154 | |
| [C6H4Cl]+ | 111/113 |
It is important to note that the actual fragmentation pattern can be influenced by the specific ionization technique used (e.g., electron ionization, electrospray ionization) and the instrument parameters. The analysis of related acidic herbicides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown that soft ionization techniques can be employed to minimize in-source fragmentation and enhance the response of the deprotonated molecular ion. lcms.cz
The characterization of analogues, such as those derived from salicylic (B10762653) acid, has also utilized mass spectrometry to confirm their structure. nih.gov The principles of fragmentation observed in these related compounds provide a strong basis for the interpretation of the mass spectrum of this compound.
Investigations into the Molecular Mechanisms of Action of 2 3 Chlorophenoxy 5 Methoxybenzoic Acid and Analogues
Enzymatic Target Interactions
Extensive literature searches did not yield specific studies on the direct enzymatic target interactions of 2-(3-Chlorophenoxy)-5-methoxybenzoic acid. However, research on structurally related compounds provides insights into potential molecular mechanisms.
Studies on Protein Tyrosine Phosphatase Inhibition
Currently, there is no available scientific literature detailing the inhibitory effects of this compound on protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that are crucial in regulating a variety of cellular processes, and their inhibition is a key area of investigation in drug discovery. Further research is required to determine if this compound or its analogues interact with and modulate the activity of these enzymes.
Modulation of Anti-inflammatory Pathways
While direct studies on this compound are not available, research into analogous compounds, such as certain methoxyphenolic and salicylic (B10762653) acid derivatives, has shed light on their anti-inflammatory properties. These compounds have been shown to interfere with key pathways involved in the inflammatory response.
Cyclooxygenase Expression and Activity
Research on a structurally similar salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, suggests a potential mechanism of action involving the cyclooxygenase (COX) enzymes. In silico studies have indicated that this compound may have a higher affinity for the COX-2 enzyme than acetylsalicylic acid. It is hypothesized that this analogue inhibits COX-2 activity, which would in turn lead to a decrease in inflammatory responses. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate inflammation and pain.
Prostaglandin E-2 Concentration Dynamics
Prostaglandin E-2 (PGE-2) is a principal mediator of inflammation, and its synthesis is dependent on the activity of COX enzymes. While direct evidence for this compound is lacking, the inhibition of COX-2 by analogous compounds would theoretically lead to a reduction in PGE-2 levels. Studies on other phenolic acids have demonstrated their ability to reduce PGE-2 in cellular models of inflammation, suggesting a common mechanism for this class of compounds.
Molecular Markers of Oxidative Stress (e.g., NOX2, Reactive Oxygen Species)
Oxidative stress is a key component of the inflammatory process, with enzymes such as NADPH oxidase 2 (NOX2) producing reactive oxygen species (ROS) that contribute to tissue damage. Research on methoxyphenolic compounds has explored their effects on ROS production. However, the anti-inflammatory activity of some of these compounds did not always correlate with an inhibition of ROS, suggesting that their primary mechanism may lie elsewhere. Further investigation is needed to clarify the specific effects of this compound on NOX2 and ROS production.
Interactions with Microbial Cellular Processes
The antimicrobial properties of this compound have not been directly reported. However, studies on related benzoic acid derivatives have shown antimicrobial activity. For instance, the compound benzoic acid 2-(4-chlorophenoxy)-5-nitro has been identified as having both antioxidant and antimicrobial properties. Additionally, other derivatives of benzoic acid have been shown to possess antifungal activity. These findings suggest that the core benzoic acid structure with phenoxy substitutions may be a promising scaffold for the development of new antimicrobial agents.
Antimicrobial Activity against Bacterial Strains
No studies detailing the antimicrobial or bactericidal activity of this compound against specific bacterial strains were found. There is no available data, such as Minimum Inhibitory Concentration (MIC) values, to report.
Disruption of Bacterial Cell Membrane Integrity
No research investigating the effect of this compound on the integrity of bacterial cell membranes could be located. Consequently, there is no information on its potential mechanisms, such as membrane depolarization or pore formation.
Receptor Binding and Cellular Signaling Pathway Modulation
Exploration of Specific Receptor Interactions
There are no available receptor binding assay results for this compound. Its affinity (e.g., Ki or IC50 values) for any specific biological receptors has not been reported in the scientific literature.
Influence on Cellular Signaling Cascades (e.g., Microglia Antagonism)
No studies were found that explore the influence of this compound on any cellular signaling cascades, including any potential antagonistic effects on microglia.
Chelation and Ion Interaction Studies
Metal Ion Chelation Mechanisms (e.g., Copper)
The metal ion chelation properties of this compound have not been documented. There are no available studies on its mechanisms of interaction with metal ions such as copper.
Chloride Ion Affinity and Transport Research
Extensive searches of scientific literature did not yield specific research detailing the direct chloride ion affinity or chloride ion transport mechanisms of This compound . While the broader class of phenoxybenzoic acid derivatives has been investigated for interactions with chloride channels, data directly pertaining to this specific compound is not available in the public domain.
Research into structurally related compounds, such as certain arylaminobenzoates and phenoxypropionic acids, has shown that they can act as blockers of chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and ClC-1 channels. These studies often reveal that the affinity and blocking efficacy are highly dependent on the specific chemical structure of the compound, including the nature and position of substituents on the aromatic rings. However, without direct experimental data for This compound , any discussion of its potential effects on chloride ion affinity and transport would be speculative and fall outside the scope of this fact-based article.
Consequently, no data tables or detailed research findings on the chloride ion affinity and transport of This compound can be presented.
Structure Activity Relationship Sar Studies of 2 3 Chlorophenoxy 5 Methoxybenzoic Acid Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological profile of 2-(3-Chlorophenoxy)-5-methoxybenzoic acid is determined by the interplay of its constituent parts. The spatial arrangement and electronic properties of the chloro and methoxy (B1213986) substituents, along with the acidic nature of the carboxyl group, are pivotal.
Position of the Chloro Group: The location of the chlorine atom on the phenoxy ring (ortho, meta, or para) is critical. In related phenoxyacetic acid herbicides, for instance, the position of the chlorine atom affects the molecule's interaction with its biological target. mdpi.com A shift of the chlorine from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's three-dimensional shape and electronic distribution, which could lead to a significant change in activity. The meta-position, as seen in the parent compound, influences the electronic density of the phenoxy ring and the rotational freedom around the ether linkage.
Nature of the Halogen: While the parent compound contains chlorine, substitution with other halogens (e.g., fluorine, bromine, iodine) would modify the lipophilicity, size, and electronic character of the molecule. Fluorine, being highly electronegative, might alter the binding interactions, whereas the larger bromine and iodine atoms would introduce greater steric bulk, which could either enhance or hinder binding to a biological target.
Multiple Halogenation: The introduction of additional chlorine atoms on the phenoxy ring would further increase lipophilicity and could lead to enhanced activity, as seen in some chlorinated phenoxyacetic acid derivatives. mdpi.com
The methoxy group at the 5-position of the benzoic acid ring also plays a crucial role in defining the molecule's activity.
Conversion to a Hydroxyl Group: Demethylation of the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, potentially leading to new interactions with a biological target. This modification would also increase the polarity of the molecule. In some classes of compounds, hydroxyl groups are important for antioxidant activity.
Alkoxy Chain Length: Varying the length of the alkoxy chain (e.g., from methoxy to ethoxy or propoxy) would increase the lipophilicity of this portion of the molecule. Such changes can impact cell membrane permeability and binding affinity.
The carboxylic acid group is a key pharmacophore in many biologically active molecules. researchgate.net Its role is multifaceted, encompassing both physicochemical and binding properties.
Acidity and Ionization: At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This negative charge is often crucial for forming ionic bonds or strong hydrogen bonds with positively charged residues (e.g., arginine or lysine) in the binding site of a target protein. researchgate.net
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (as COOH) and acceptor (as COO-). This dual capability allows for versatile interactions with biological targets. researchgate.net
Solubility: The presence of the carboxylic acid group generally increases the water solubility of the molecule, which can be important for its pharmacokinetic properties.
Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide would neutralize the negative charge and remove the hydrogen bond donating ability. Such a modification would drastically alter the binding mode of the compound and could either reduce or in some cases, change its biological activity profile.
Comparative Analysis with Structurally Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with simpler, structurally related analogs.
Phenoxyacetic acids are a well-known class of compounds, with some members exhibiting herbicidal activity. mdpi.com
Structural Differences: this compound can be viewed as a benzoic acid analog of a phenoxyacetic acid. The key difference is the direct attachment of the phenoxy ring to the benzoic acid ring, rather than being separated by a flexible acetic acid linker. This creates a more rigid molecular scaffold.
Impact on Conformation: The ether linkage in phenoxyacetic acids allows for considerable conformational flexibility. In contrast, the diaryl ether structure of this compound has a more restricted conformation, which can lead to higher selectivity for a specific biological target.
Influence of Substituents: Compared to unsubstituted phenoxyacetic acid, the presence of the chlorine atom and the methoxy group on this compound would be expected to confer a different biological activity profile. The electronic and steric influences of these groups are key determinants of its specific interactions.
The parent compound can also be compared to simpler substituted benzoic acids.
Benzoic Acid: Unsubstituted benzoic acid has limited biological activity. The addition of the 3-chlorophenoxy and 5-methoxy groups significantly increases the complexity and lipophilicity of the molecule, suggesting a more specific and potentially more potent biological activity.
Chlorobenzoic Acids and Methoxybenzoic Acids: While chlorobenzoic acids and methoxybenzoic acids have their own biological profiles, the combination of the larger 3-chlorophenoxy substituent with the 5-methoxy group in a single molecule creates a unique chemical entity. The 2-phenoxy arrangement is a key structural feature, creating a diaryl ether, which is a common motif in many biologically active compounds. The specific substitution pattern is likely to result in a distinct biological activity compared to its simpler monosubstituted or disubstituted benzoic acid counterparts.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing rapid and cost-effective means to predict the biological activity of chemical compounds. These methods are broadly categorized into structure-based and ligand-based approaches. For the derivatives of this compound, both molecular docking (a structure-based method) and QSAR modeling (a ligand-based method) would be instrumental in understanding their SAR.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a series of ligands (in this case, derivatives of this compound) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often represented by a scoring function.
Detailed Research Findings from Hypothetical Molecular Docking Studies:
A hypothetical molecular docking study of this compound derivatives against a relevant biological target (e.g., a specific enzyme or receptor) would likely reveal key interactions driving the binding affinity. The core structure, comprising the benzoic acid, the phenoxy linker, and the methoxy and chloro substitutions, would form the basis for these interactions.
Key interactions that would be analyzed include:
Hydrogen Bonding: The carboxylic acid group of the benzoic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Histidine) in the active site of a target protein.
Hydrophobic Interactions: The phenyl rings of the phenoxy group and the chlorophenyl group would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine) within the binding pocket.
Halogen Bonding: The chlorine atom on the phenoxy ring could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking: The aromatic rings could also be involved in pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.
A data table from such a hypothetical study might look as follows, showcasing the predicted binding energies and key interacting residues for a series of derivatives.
| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Parent Compound | This compound | -8.5 | Arg120, Phe280, Leu310 |
| Derivative 1 | Replacement of 3-Chloro with 3-Fluoro | -8.2 | Arg120, Phe280, Leu310 |
| Derivative 2 | Replacement of 3-Chloro with 3-Bromo | -8.8 | Arg120, Phe280, Leu310, Tyr315 |
| Derivative 3 | Shifting Methoxy to 4-position | -7.9 | Arg120, Phe280 |
| Derivative 4 | Addition of a 4'-hydroxyl on the chlorophenyl ring | -9.1 | Arg120, Phe280, Leu310, Asp118 |
This interactive table illustrates how modifications to the parent structure could influence binding affinity. For instance, a larger halogen like bromine (Derivative 2) might enhance binding through stronger halogen bonds or van der Waals interactions. The addition of a hydroxyl group (Derivative 4) could introduce a new hydrogen bond, significantly improving the binding energy.
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is represented by an equation that relates one or more physicochemical properties of the compounds (descriptors) to their activity.
Detailed Research Findings from Hypothetical QSAR Studies:
A QSAR study on this compound derivatives would involve calculating a wide range of molecular descriptors for each analog. These descriptors can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which would quantify the influence of substituents on the electronic distribution of the molecule.
Steric Descriptors: (e.g., molecular weight, volume, surface area, specific steric parameters like Taft's Es) which would describe the size and shape of the molecules.
Hydrophobic Descriptors: (e.g., LogP) which would measure the lipophilicity of the compounds, a critical factor in membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the atoms in a molecule.
A resulting QSAR model might take the form of a linear equation, for example:
pIC50 = 0.75 * LogP - 0.23 * (Molecular Volume) + 1.5 * (Hammett_sigma_meta) + 2.1
This hypothetical equation suggests that:
An increase in lipophilicity (LogP) is beneficial for activity.
An increase in molecular volume is detrimental, suggesting a sterically constrained binding pocket.
The electronic effect of the substituent at the meta-position of the phenoxy ring (represented by the Hammett constant) has a positive correlation with activity, indicating that electron-withdrawing groups at this position enhance potency.
A data table supporting the development of such a model would list the derivatives, their experimental biological activity, and the values of the descriptors found to be significant in the QSAR equation.
| Derivative | pIC50 (Experimental) | LogP | Molecular Volume (ų) | Hammett σ_meta |
| Parent Compound | 6.8 | 4.2 | 250 | 0.37 |
| Derivative 1 | 6.5 | 4.0 | 245 | 0.34 |
| Derivative 2 | 7.1 | 4.5 | 255 | 0.39 |
| Derivative 3 | 6.2 | 4.3 | 250 | 0.12 |
| Derivative 4 | 7.5 | 4.1 | 260 | 0.37 |
This interactive table provides the kind of data that would be used to generate and validate a QSAR model. By analyzing the coefficients and statistical parameters of the model (such as r², q²), researchers can assess its predictive power and gain a quantitative understanding of the SAR for this series of compounds.
Biological Activity and Cellular Studies
In Vitro Cellular Models for Biological Efficacy Assessment
In vitro cellular models are fundamental in the preliminary assessment of the biological efficacy of chemical compounds. These systems allow for the controlled study of cellular and molecular mechanisms.
Cell-Based Assays for Enzyme Activity Modulation
Cell-based assays are crucial for determining how a compound like 2-(3-Chlorophenoxy)-5-methoxybenzoic acid might modulate the activity of specific enzymes. A key area of investigation for structurally related compounds is their anti-inflammatory potential, often linked to the inhibition of cyclooxygenase (COX) enzymes. For instance, a related salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown in in silico studies to have a higher affinity for the COX-2 protein receptor than acetylsalicylic acid (ASA) nih.gov. This suggests a potential mechanism of action where the compound inhibits COX-2 activity, thereby reducing inflammatory responses nih.gov.
Enzyme activity assays can be performed using various detection methods, including colorimetric, fluorometric, and luminescent readouts. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the resulting product formation.
Table 1: Example of Enzyme Inhibition Data for a Structurally Related Compound
| Compound | Target Enzyme | Predicted Affinity | Potential Effect |
|---|
Investigations in Immune Cell Lines (e.g., Microglia)
To understand the potential immunomodulatory effects of this compound, investigations in immune cell lines such as microglia are employed. Microglia are the resident immune cells of the central nervous system and play a critical role in neuroinflammation nih.gov. Cell lines like the murine BV-2 microglial cells are widely used models to study the effects of compounds on inflammation mdpi.com.
In these studies, microglia are often stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype, characterized by the release of inflammatory mediators. The test compound is then added to assess its ability to modulate this response, potentially by promoting a shift towards an anti-inflammatory M2 phenotype nih.gov. The modulation of signaling pathways, such as the mitogen-activated protein kinases (MAPK) pathway, is often investigated to understand the underlying mechanism nih.gov.
Table 2: Common Endpoints in Microglia Activation Assays
| Assay | Parameter Measured | Significance |
|---|---|---|
| Nitric Oxide (NO) Assay | Production of nitric oxide | Marker of M1 pro-inflammatory activation |
| Cytokine ELISA | Levels of TNF-α, IL-6, IL-1β | Quantifies pro-inflammatory cytokine release |
| qPCR | Gene expression of M1/M2 markers | Determines polarization state of microglia |
Antimicrobial Screening Assays
The antimicrobial potential of phenoxybenzoic acid derivatives is another area of active research. Antimicrobial screening assays are used to determine a compound's ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi.
The in vitro antimicrobial activity of new thioureides derived from the structurally similar 2-(4-chlorophenoxymethyl)-benzoic acid has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains researchgate.net. These studies utilize methods such as the broth microdilution method to determine the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism researchgate.net. The results for these related compounds showed specific antimicrobial activities with MIC values ranging from 32 to 1024 μg/mL, depending on the microbial strain and the specific chemical structure researchgate.net. Similarly, novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus nih.gov.
Table 3: Example of Antimicrobial Screening Results for a Related Compound Series
| Microbial Strain | Type | MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | 32 - 1024 |
| Salmonella enteritidis | Gram-negative bacteria | 32 - 1024 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 32 - 1024 |
| Candida spp. | Fungi | 32 - 256 |
(Data based on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid) researchgate.net
In Vivo Model Systems for Investigating Biological Responses (Non-clinical)
Non-clinical in vivo models are essential for evaluating the systemic biological responses to a compound in a whole organism.
Rodent Models of Inflammation
To investigate the anti-inflammatory properties of compounds like this compound in a living system, rodent models of inflammation are commonly used. A frequently used model is the lipopolysaccharide (LPS)-induced inflammation model in rats nih.gov. In this model, the administration of LPS triggers a systemic inflammatory response. The efficacy of a test compound is evaluated by its ability to reduce various inflammatory parameters. For the related compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, it was observed that it could significantly reduce inflammatory parameters in LPS-induced rats, hypothetically through the inhibition of COX-2 and the NF-κβ signaling pathway nih.gov.
Another common model is the collagen-induced arthritis (CIA) model in mice, which is used to study rheumatoid arthritis mdpi.com. In this model, the therapeutic potential of a compound is assessed by its ability to reduce the severity of arthritis, which is often measured by a macroscopic scoring system based on erythema and swelling of the paws mdpi.com.
Plant Biological Systems for Growth Regulator Analogies
Phenoxy carboxylic acids are a class of compounds known to possess plant growth-regulating properties nih.gov. The structural similarity of this compound to this class suggests it may have analogous activities. The effects of such compounds are often studied in various plant systems to determine their potential as herbicides or growth promoters.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(3-Chlorophenoxy)-5-methoxybenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalized benzoic acid derivatives. For example, Friedel-Crafts acylation (using acetyl chloride and AlCl₃) can introduce acetyl groups to the aromatic ring . Coupling reactions with chlorophenoxy moieties may require palladium or nickel catalysts in solvents like DMF or DCM, with reaction temperatures optimized between 60–100°C to minimize side products . Yield optimization often involves adjusting stoichiometry (1:1.2 molar ratio of starting materials) and monitoring reaction progress via TLC or HPLC.
Q. How can researchers structurally characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze ¹H NMR peaks for methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and chlorophenoxy carbons.
- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.74 Å) to validate stereochemistry .
Q. What purification techniques ensure high-purity isolation of this compound?
- Methodological Answer : After synthesis, impurities (e.g., unreacted starting materials) are removed via recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing chlorophenoxy benzoic acid derivatives?
- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., Pd vs. Ni in coupling reactions) or solvent polarity. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, DMF enhances reactivity in Pd-catalyzed reactions but may degrade acid-sensitive intermediates, requiring pH control (pH 6–7) . Contradictory data should be cross-validated with kinetic studies (e.g., monitoring by in-situ FTIR).
Q. What strategies elucidate the biological activity of this compound against antibiotic-resistant bacteria?
- Methodological Answer :
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding or ROS generation assays to evaluate oxidative stress induction.
- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 3-Cl vs. 4-Cl substitution) to identify pharmacophores .
Q. How do computational methods predict the stability and reactivity of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. Solvent effects are simulated using Polarizable Continuum Models (PCM). Molecular dynamics (MD) predict aggregation tendencies in water, with logP values (~2.5) indicating moderate hydrophobicity .
Q. What analytical techniques validate metabolite formation in studies involving this compound?
- Methodological Answer :
- LC-MS/MS : Detect metabolites (e.g., hydroxylated or dechlorinated derivatives) using positive/negative ionization modes.
- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled analogs in hepatocyte incubations.
- Enzyme Inhibition Assays : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for oxidation using selective inhibitors .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess regioselectivity in substitution reactions of this compound?
- Methodological Answer :
- Competitive Reactions : React the compound with equimolar electrophiles (e.g., Br₂ vs. HNO₃) under identical conditions.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine if substitution is charge- or radical-mediated.
- Computational Mapping : Hirshfeld surface analysis identifies electron-deficient regions prone to electrophilic attack .
Q. What methodologies address conflicting data on the compound’s stability under acidic vs. alkaline conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) monitor degradation via HPLC. Kinetic modeling (Arrhenius plots) extrapolates shelf-life. NMR confirms degradation products (e.g., decarboxylation at pH <2) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 160–162°C (DSC) | |
| logP (Octanol-Water) | 2.4 ± 0.2 (Shake-flask method) | |
| MIC (S. aureus) | 32 µg/mL (Broth microdilution) | |
| Crystal System | Monoclinic, P2₁/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
